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Compound of Interest

Compound Name: 1-(Anilinocarbonyl)proline

Cat. No.: B1348589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR)

characteristics of 1-(Anilinocarbonyl)proline. Due to the limited availability of publicly

accessible, complete experimental NMR data for 1-(Anilinocarbonyl)proline, this document

leverages data from structurally related proline derivatives to predict and understand its

spectral features. This guide is intended to assist researchers in the identification,

characterization, and quality control of this compound.

Introduction to 1-(Anilinocarbonyl)proline
1-(Anilinocarbonyl)proline, also known as N-phenylcarbamoyl-L-proline, is a derivative of the

amino acid proline. The introduction of the anilinocarbonyl group at the nitrogen atom

significantly influences the chemical environment of the proline ring, which can be effectively

probed by NMR spectroscopy. NMR provides detailed information about the molecule's

structure, conformation, and purity.

Predicted NMR Spectral Features
The ¹H and ¹³C NMR spectra of 1-(Anilinocarbonyl)proline are expected to exhibit

characteristic signals corresponding to the protons and carbons of the proline ring and the

anilinocarbonyl moiety. The presence of the amide bond introduces the possibility of cis-trans

isomerism, which can lead to the observation of two distinct sets of signals for the proline ring

protons and carbons.
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Comparative NMR Data
To provide a reference for the characterization of 1-(Anilinocarbonyl)proline, the following

table summarizes the experimental ¹H and ¹³C NMR data for L-proline and a related derivative,

N-acetyl-L-proline. These compounds serve as valuable benchmarks for interpreting the

spectrum of 1-(Anilinocarbonyl)proline.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data
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Compound Nucleus Position
Chemical Shift

(ppm)
Reference

L-Proline ¹H α-CH 4.12 [1]

β-CH₂ 2.34, 2.01 [1]

γ-CH₂ 2.05, 2.09 [1]

δ-CH₂ 3.41, 3.33 [1]

¹³C C=O 175.2

α-C 61.6

β-C 30.6

γ-C 25.5

δ-C 48.2

N-Acetyl-L-

proline methyl

ester

¹H α-CH
4.25 (dd, J = 8.8,

4.2 Hz)
[2]

CH₃ (ester) 3.60 (s) [2]

δ-CH₂ 3.58–3.46 (m) [2]

β-CH 2.22–2.08 (m) [2]

CH₃ (acetyl) 1.97 (s) [2]

γ-CH₂ 1.96–1.86 (m) [2]

β'-CH 1.85–1.78 (m) [2]

¹³C C=O (ester) 172.6 [2]

C=O (amide) 168.3 [2]

α-C 58.0 [2]

O-CH₃ 51.7 [2]

δ-C 47.2 [2]
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β-C 29.0 [2]

γ-C 24.4 [2]

C-CH₃ 22.0 [2]

Note: The chemical shifts for L-proline are from aqueous solution (D₂O), and for N-acetyl-L-

proline methyl ester are from DMSO-d₆. The solvent can significantly influence chemical shifts.

Experimental Protocol for NMR Characterization
For the definitive characterization of 1-(Anilinocarbonyl)proline, the following experimental

protocol is recommended:

1. Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for

accurate chemical shift referencing.

2. ¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at

least 400 MHz.

Typical parameters:

Pulse sequence: zg30 or similar

Spectral width: 12-16 ppm

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64
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Process the data with appropriate window functions (e.g., exponential multiplication with a

line broadening of 0.3 Hz) and perform phase and baseline correction.

Integrate all signals to determine the relative number of protons.

Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values)

to establish proton-proton connectivities.

3. ¹³C NMR Spectroscopy:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse sequence: zgpg30 or similar with proton decoupling

Spectral width: 200-240 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 or more, depending on sample concentration.

For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by

Polarization Transfer (DEPT-135) or Attached Proton Test (APT) experiment is

recommended.

4. Two-Dimensional (2D) NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of all proton and carbon signals, especially in the case of cis-

trans isomerism, the following 2D NMR experiments are highly valuable:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin

systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine spatial proximities of protons, which can

help in assigning stereochemistry and differentiating between cis and trans isomers.

Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the NMR characterization of 1-
(Anilinocarbonyl)proline.

Synthesis & Purification NMR Analysis

Data Analysis & Characterization Final Report
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1-(Anilinocarbonyl)proline Purification Sample Preparation 1D NMR

(¹H, ¹³C, DEPT)

2D NMR
(COSY, HSQC, HMBC)

If needed for
unambiguous assignment

Spectral Analysis
(Chemical Shifts, Coupling Constants, Integrals)

Structure Elucidation
& Confirmation Purity Assessment Comprehensive

Characterization Report
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Caption: Workflow for the NMR characterization of 1-(Anilinocarbonyl)proline.

Conclusion
While a complete, experimentally verified NMR dataset for 1-(Anilinocarbonyl)proline is not

readily available in the public domain, a comprehensive characterization can be achieved by

following the detailed experimental protocol outlined in this guide. By comparing the acquired

data with the provided information for L-proline and its derivatives, researchers can confidently

elucidate the structure and assess the purity of 1-(Anilinocarbonyl)proline. The use of 2D

NMR techniques is strongly recommended for an unambiguous assignment of all signals,

particularly to resolve any complexities arising from potential cis-trans isomerism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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